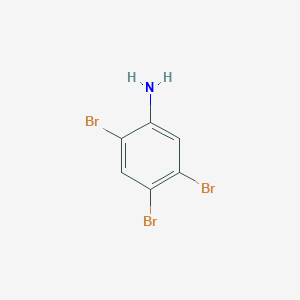

2,4,5-Tribromoaniline

Description

Contextualization of Halogenated Anilines within Contemporary Organic Synthesis and Materials Science

Halogenated anilines are a class of aromatic compounds that feature one or more halogen atoms attached to the aniline (B41778) framework. These compounds are pivotal in contemporary organic synthesis and materials science. The presence of halogen atoms, such as bromine, significantly influences the electronic properties and reactivity of the aniline ring, making them valuable precursors for a wide range of chemical transformations.

In organic synthesis, halogenated anilines serve as versatile building blocks. The carbon-halogen bond can be readily functionalized through various cross-coupling reactions, allowing for the construction of complex molecular architectures. Furthermore, the amino group can be modified or can direct the substitution of other groups on the aromatic ring. This dual reactivity makes halogenated anilines indispensable in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. wikipedia.orgontosight.aiijcrt.org

The impact of halogenated anilines extends into materials science, where their unique electronic and structural features are exploited. For instance, the incorporation of bromine atoms can enhance the fire-retardant properties of polymers. Moreover, the ability of halogenated anilines to participate in hydrogen and halogen bonding makes them attractive components in the design of novel crystalline materials with specific optical or electronic properties. nih.govacs.org

Overview of 2,4,5-Tribromoaniline and Related Isomers (e.g., 2,4,6-Tribromoaniline) as Key Chemical Synthons

Among the various halogenated anilines, tribromoanilines are particularly noteworthy. These compounds, which include isomers such as 2,4,5-Tribromoaniline and 2,4,6-Tribromoaniline (B120722), are characterized by the presence of three bromine atoms on the aniline ring. The position of these bromine atoms dictates the molecule's symmetry and reactivity, leading to distinct applications for each isomer.

2,4,5-Tribromoaniline is a key synthon, a building block used in chemical synthesis. Its asymmetrical structure provides a unique pattern of reactivity, allowing for selective functionalization at different positions on the aromatic ring. This makes it a valuable intermediate in the synthesis of complex organic molecules.

2,4,6-Tribromoaniline , a more symmetrical isomer, is also a crucial chemical intermediate. wikipedia.orgontosight.ai It is widely used in the production of dyes, pharmaceuticals, and flame retardants. ontosight.aiontosight.ai The synthesis of 2,4,6-Tribromoaniline is often achieved through the direct bromination of aniline. wikipedia.orgyoutube.com

The table below summarizes some key properties of these two important isomers:

| Property | 2,4,5-Tribromoaniline | 2,4,6-Tribromoaniline |

| CAS Number | 615-86-1 | 147-82-0 wikipedia.org |

| Molecular Formula | C₆H₄Br₃N | C₆H₄Br₃N wikipedia.org |

| Molecular Weight | 329.817 g/mol | 329.817 g/mol wikipedia.org |

| Melting Point | Not specified | 120-122 °C ijcrt.org |

| Appearance | Not specified | White solid powder ijcrt.org |

| Solubility | Not specified | Insoluble in water; soluble in organic solvents like benzene (B151609), methanol, chloroform, ether, and ethanol (B145695). ijcrt.org |

Historical Trajectories and Evolution of Research Pertaining to Tribromoanilines

The study of anilines dates back to the 19th century, with the discovery of aniline itself by Otto Unverdorben in 1826 through the distillation of indigo. wikipedia.org The subsequent exploration of aniline's reactivity led to the development of a vast number of derivatives, including halogenated anilines. The bromination of aniline, a classic example of electrophilic aromatic substitution, was found to be a facile reaction, readily producing polybrominated products. wikipedia.orgvedantu.com

Early research into tribromoanilines was largely focused on their synthesis and basic characterization. The reaction of aniline with bromine water was observed to produce a white precipitate of 2,4,6-tribromoaniline, a reaction that is still used in qualitative analysis for aniline. wikipedia.orgwikipedia.org

Over time, the focus of research shifted towards understanding the detailed mechanisms of their reactions and exploring their potential applications. The development of modern analytical techniques, such as NMR and mass spectrometry, has allowed for a more thorough characterization of these compounds and their reaction products. ijcrt.org In recent years, there has been a growing interest in the electrochemical properties of tribromoanilines and their use in the synthesis of novel materials. sigmaaldrich.com Furthermore, the potential of these compounds as flame retardants and as intermediates in the synthesis of biologically active molecules continues to be an active area of investigation. ontosight.aiijcrt.org

Scope and Objectives of Academic Investigations into 2,4,5-Tribromoaniline and its Chemical Transformations

Academic investigations into 2,4,5-Tribromoaniline and its chemical transformations are driven by a desire to understand its fundamental chemistry and to harness its potential in various applications. The primary objectives of this research can be summarized as follows:

Exploration of Reactivity: A key focus is to elucidate the reactivity of the 2,4,5-tribromoaniline scaffold. This includes studying its behavior in a variety of chemical reactions, such as nucleophilic and electrophilic substitutions, oxidations, and reductions. Understanding how the arrangement of the bromine atoms and the amino group influences the outcome of these reactions is crucial for its effective use as a synthon.

Development of Novel Synthetic Methodologies: Researchers are constantly seeking to develop new and more efficient methods for the synthesis of 2,4,5-tribromoaniline and its derivatives. This includes exploring greener and more sustainable synthetic routes.

Synthesis of Novel Compounds: A major goal is to utilize 2,4,5-tribromoaniline as a starting material for the synthesis of novel organic compounds with interesting and potentially useful properties. This can range from new pharmaceutical candidates to advanced materials with specific optical or electronic characteristics.

Investigation of Material Properties: There is a growing interest in the solid-state properties of 2,4,5-tribromoaniline and its derivatives. This includes studying their crystal structures and their ability to form co-crystals with other molecules, which can lead to the development of new materials with tailored properties. nih.govacs.org

Structure

3D Structure

Properties

IUPAC Name |

2,4,5-tribromoaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br3N/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANBJQQTAKDKDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4,5 Tribromoaniline and Its Analogues

Direct Bromination Strategies for Aniline (B41778) and its Precursors

Direct bromination of aniline is a rapid reaction that readily yields a tribrominated product due to the high activation of the benzene (B151609) ring by the amino group. youtube.com The primary challenge lies in controlling the position of the incoming bromine atoms.

Regioselective Bromination Techniques for Substituted Anilines

Achieving regioselectivity in the bromination of anilines is a significant synthetic challenge. The inherent reactivity of the aniline ring typically leads to a mixture of products or the exhaustive formation of 2,4,6-tribromoaniline (B120722). doubtnut.com Several techniques have been developed to control the substitution pattern.

One primary strategy is to modulate the activating strength of the amino group by converting it into an amide via acetylation. chemistrysteps.com The resulting acetylamino group is still an ortho-, para-director but is less activating than a free amino group. This reduced activation prevents over-bromination and allows for monosubstitution, primarily at the para position, due to the steric hindrance of the bulky acetyl group. chemistrysteps.comyoutube.com Subsequent hydrolysis of the amide restores the amino group, yielding a monobromoaniline which can then be further functionalized.

Another approach involves the use of different brominating agents and solvent systems to influence regioselectivity. For instance, using a non-polar solvent like carbon disulfide (CS2) can reduce the dissociation of bromine and lead to fewer available electrophiles, potentially allowing for controlled, stepwise bromination. youtube.com

Advanced methods employ catalysts to direct the substitution to positions not typically favored. Palladium-catalyzed reactions, for example, have been developed to achieve meta-C–H bromination of aniline derivatives, overcoming the strong ortho-, para-directing influence of the amino group.

Catalytic Systems in Aromatic Tribromination Reactions

Various catalytic systems have been employed to facilitate and control the bromination of aromatic compounds, including anilines. While the high reactivity of aniline often obviates the need for a strong Lewis acid catalyst like FeBr₃, catalysts can play a role in enhancing reaction rates and influencing selectivity. chemistrysteps.com

One documented catalytic system involves the use of Magnesium Bromide (MgBr₂). A method for synthesizing 2,4,6-tribromoaniline with a 98% yield has been reported where MgBr₂ is used as a catalyst for the direct bromination of an aniline hydrobromide aqueous solution with liquid bromine. google.com

Graphene oxide has also been explored as a versatile catalyst for the selective and rapid bromination of anilines in water. researchgate.net This method operates at ambient temperatures and proceeds with high selectivity for tribromoanilines.

The table below summarizes various conditions and outcomes for the bromination of aniline.

| Starting Material | Brominating Agent(s) | Solvent / Catalyst | Key Conditions | Product(s) | Yield |

| Aniline | Bromine Water (Br₂ in H₂O) | Water | Room Temperature | 2,4,6-Tribromoaniline | Immediate white precipitate |

| Aniline | Molecular Bromine (Br₂) | Acetic Acid | Dropwise addition, constant stirring | 2,4,6-Tribromoaniline | - |

| Aniline Hydrobromide | Liquid Bromine (Br₂) | MgBr₂ (catalyst) in water | - | 2,4,6-Tribromoaniline | 98% |

| Aniline | KBrO₃ / KBr | 50% HCl, then water | Dropwise addition in ice bath | 2,4,6-Tribromoaniline | White/pale yellow precipitate |

Mechanistic Pathways of Electrophilic Aromatic Bromination Leading to Tribromoanilines

The formation of tribromoanilines from aniline proceeds via an electrophilic aromatic substitution mechanism. This pathway is dictated by the powerful electron-donating nature of the amino (-NH₂) group.

Step 1: Ring Activation The lone pair of electrons on the nitrogen atom of the amino group is delocalized into the benzene ring through resonance. This significantly increases the electron density of the ring, particularly at the ortho (positions 2 and 6) and para (position 4) positions. This increased nucleophilicity makes the ring highly activated towards attack by electrophiles. youtube.comchemistrysteps.com

Step 2: Generation of the Electrophile In the presence of a polar solvent like water or acetic acid, the bromine molecule (Br₂) becomes polarized, creating an electrophilic bromine atom (Br⁺). youtube.com While a Lewis acid catalyst is often used in the bromination of less activated rings, the high reactivity of aniline means the reaction can proceed without one. chemistrysteps.com

Step 3: Electrophilic Attack and Formation of the Sigma Complex The electron-rich aromatic ring attacks the electrophilic bromine atom. This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.comaskfilo.com The positive charge in this intermediate is delocalized over the remaining ortho and para positions, further stabilized by the amino group.

Step 4: Deprotonation to Restore Aromaticity A base (such as a water molecule or another aniline molecule) removes a proton from the carbon atom to which the bromine has attached. This restores the aromaticity of the ring, yielding a bromo-substituted aniline.

Due to the strong activation by the -NH₂ group, this process repeats rapidly at all three activated positions (2, 4, and 6), leading to the formation of 2,4,6-tribromoaniline as the final product. doubtnut.com

Indirect and Multi-Step Synthesis Routes

To overcome the regiochemical limitations of direct bromination and to synthesize specific isomers like 2,4,5-tribromoaniline, indirect and multi-step approaches are necessary. These routes offer greater control by building the molecule sequentially.

Synthesis from Nitrobenzene (B124822) Derivatives

A common multi-step approach begins with nitrobenzene, which can be converted to the target tribromoaniline in a two-stage process.

Reduction of Nitrobenzene to Aniline: The nitro group (-NO₂) is first reduced to an amino group (-NH₂). This is a standard transformation in organic synthesis, typically achieved using reagents such as tin (Sn) and hydrochloric acid (HCl), or through catalytic hydrogenation. quora.com

Bromination of Aniline: The resulting aniline is then brominated as described previously to yield the tribromoaniline product, typically the 2,4,6-isomer.

An innovative approach combines these steps through an electrochemical process. In this method, nitrobenzene is used as the primary raw material in an electrolytic cell. google.com At the cathode, the nitrobenzene is reduced to aniline. Simultaneously, at the anode, bromide ions in the electrolyte are oxidized to elemental bromine. The bromine is generated in situ and immediately reacts with the newly formed aniline in an electrophilic substitution reaction to produce 2,4,6-tribromoaniline. google.com This method is considered a greener alternative as it avoids the use of highly toxic aniline as a starting material and improves the utilization of bromine atoms. google.com

The table below details the conditions for an example of this electrochemical synthesis.

| Raw Material | Electrolyte | Electrode | Solvent | Conditions | Product Yield |

| Nitrobenzene | Bromide sulfate (B86663) solution | Lead (Pb) | Dichloromethane | 25°C, 0.1 A current, 3 hours | 45% (2,4,6-Tribromoaniline) |

Transformations from Dibromoaniline Isomers

The most effective strategy for synthesizing the specific 2,4,5-tribromoaniline isomer is to start with a dibromoaniline precursor that directs the third bromine atom to the desired position. This approach leverages the combined directing effects of the amino group and the existing bromine substituents.

For example, starting with 3,4-dibromoaniline , the amino group strongly directs incoming electrophiles to its ortho (position 2) and para (position 6) positions. Position 2 is open for substitution. The existing bromine atoms are deactivating but are also ortho-, para-directors. In this case, the directing effects of the powerful amino group are dominant, leading to the bromination at the C-2 position. This would yield 2,3,4-tribromoaniline, not the target isomer.

A more viable precursor is 2,5-dibromoaniline (B181072) . In this molecule, the positions ortho and para to the activating amino group are C6 and C4, respectively. Position C4 is sterically accessible and electronically activated by the amino group. Therefore, the electrophilic bromination of 2,5-dibromoaniline is expected to introduce the third bromine atom at the C4 position, yielding the desired 2,4,5-tribromoaniline .

Similarly, starting with 2,4-dibromoaniline , the amino group directs to the C6 position (ortho). This would lead to the formation of 2,4,6-tribromoaniline. quora.com Therefore, the careful selection of the starting dibromoaniline isomer is crucial for the regioselective synthesis of 2,4,5-tribromoaniline.

Protecting Group Strategies and Their Influence on Bromination Selectivity

The synthesis of specific isomers of tribromoanilines, such as 2,4,5-tribromoaniline, necessitates precise control over the regioselectivity of the bromination reaction. The amino group (-NH2) in aniline is a powerful activating group, meaning it strongly directs incoming electrophiles to the ortho and para positions and makes the aromatic ring highly reactive. youtube.comdoubtnut.com This high reactivity often leads to exhaustive substitution, yielding 2,4,6-tribromoaniline as the primary product when aniline is treated with bromine water, even under mild conditions. doubtnut.comquora.comchemistrysteps.com To overcome this and achieve selective bromination at other positions, protecting group strategies are employed.

A prevalent strategy involves the temporary conversion of the highly activating amino group into a less activating group, a process known as protection. youtube.comorganic-chemistry.org Acetylation of the amine to form an acetamido group (-NHCOCH3) is a common and effective method. quora.comyoutube.com This is typically achieved by reacting the aniline with acetic anhydride (B1165640) or acetyl chloride. youtube.com The resulting N-acetyl group is still an ortho-, para-director, but its activating influence is significantly diminished. This is because the nitrogen's lone pair of electrons is delocalized through resonance with the adjacent carbonyl group, making it less available to activate the aromatic ring. youtube.comquora.com

This reduction in activation prevents the uncontrolled polysubstitution seen with unprotected aniline. chemistrysteps.com Furthermore, the steric bulk of the acetamido group can hinder electrophilic attack at the ortho positions, thereby increasing the proportion of the para-substituted product. youtube.com After the desired bromination has been achieved, the protecting acetyl group can be readily removed through acidic or basic hydrolysis to restore the original amino group, yielding the selectively brominated aniline. youtube.com This multi-step approach of protection, bromination, and deprotection is crucial for synthesizing specific isomers that are not accessible through direct bromination of aniline.

| Feature | Unprotected Aniline (-NH₂) | Protected Acetanilide (-NHCOCH₃) |

|---|---|---|

| Activating Strength | Strongly activating | Moderately activating |

| Directing Effect | Ortho, Para | Ortho, Para |

| Typical Bromination Product | 2,4,6-Tribromoaniline (polysubstitution) quora.com | Mixture of mono- and di-bromo isomers (controlled substitution) youtube.com |

| Control over Selectivity | Low; reaction is difficult to stop at monosubstitution chemistrysteps.com | High; allows for isolation of specific isomers |

| Steric Hindrance at Ortho Position | Minimal | Significant, often favoring para substitution youtube.com |

Green Chemistry Principles and Sustainable Approaches in Tribromoaniline Synthesis

Modern synthetic chemistry places increasing emphasis on sustainability, guided by the principles of green chemistry. These principles encourage the development of processes that are more environmentally benign, efficient, and safer. In the context of tribromoaniline synthesis, this involves exploring alternatives to traditional methods that often use hazardous reagents and generate significant waste. researchgate.net

Electrochemical synthesis represents a powerful green chemistry tool that can significantly reduce the environmental impact of chemical production. This approach uses electrical current to drive chemical reactions, often eliminating the need for harsh and hazardous chemical oxidizing or reducing agents. By controlling the electron transfer at an electrode's surface, reactions can be precisely managed, leading to high selectivity and minimized byproduct formation.

For the synthesis of tribromoanilines, electrochemical methods offer a sustainable alternative to conventional routes that use toxic liquid bromine and aniline as starting materials. google.com Patented processes describe the synthesis of 2,4,6-tribromoaniline in a diaphragm-free electrolytic cell. google.com In one such method, nitrobenzene is used as the starting material. It is reduced to aniline at the cathode, while simultaneously, bromide ions from a salt source are oxidized to elemental bromine at the anode. google.com The aniline and bromine, generated in situ, then react via electrophilic substitution to form the tribromoaniline product. This integrated approach is highly efficient, with reports of bromine atom utilization approaching 100% and high current efficiency, which drastically reduces waste and avoids handling hazardous reagents. google.com

A key principle of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents. Traditional bromination of aniline is often carried out in solvents like glacial acetic acid or by using bromine water. youtube.comyoutube.comwikipedia.org While effective, these methods can contribute to solvent waste and associated environmental issues.

Research into greener alternatives has explored reactions under reduced-solvent conditions. For instance, changing the solvent from polar (like water) to non-polar (like carbon disulfide) can slow the reaction rate, although this is often insufficient to prevent polysubstitution in a highly activated system like aniline. youtube.comkhanacademy.org A more promising approach involves the use of alternative media such as ionic liquids. Ionic liquids have been successfully used as solvents for the regioselective para-bromination of unprotected anilines using copper halides, offering a pathway that avoids hazardous operations under mild conditions. researchgate.net Furthermore, the electrochemical methods discussed previously often utilize aqueous electrolyte solutions, which are environmentally preferable to large volumes of organic solvents. google.comgoogle.com

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating what percentage of the mass of the reactants is incorporated into the desired product. monash.edu A reaction with high atom economy generates minimal waste. nih.gov

The conventional synthesis of 2,4,6-tribromoaniline from aniline and molecular bromine demonstrates poor atom economy. In this reaction, for every one molecule of 2,4,6-tribromoaniline produced, three molecules of hydrogen bromide (HBr) are generated as a byproduct.

Reaction: C₆H₅NH₂ + 3Br₂ → C₆H₂Br₃NH₂ + 3HBr

The calculated atom economy for this process is approximately 57.6%, meaning that over 42% of the total mass of the reactants ends up as waste in the form of HBr.

In contrast, sustainable approaches like the electrochemical synthesis from nitrobenzene and a bromide salt exhibit a significantly higher atom economy. google.com By generating the necessary reagents in situ and integrating the reduction and oxidation steps within a single process, waste is minimized. The claim of nearly 100% bromine atom utilization in some electrochemical methods highlights their potential for creating highly efficient and low-waste pathways for the synthesis of tribromoanilines. google.com

| Synthetic Pathway | Key Reactants | Major Byproducts | Approximate Atom Economy | Green Chemistry Consideration |

|---|---|---|---|---|

| Traditional Bromination | Aniline, Bromine (Br₂) | Hydrogen Bromide (HBr) | ~57.6% | Low atom economy; generates significant acidic waste. |

| Electrochemical Synthesis | Nitrobenzene, Bromide Salt (e.g., NaBr) | Minimal (depends on cell reaction) | High (approaching 100% for bromine) google.com | High atom utilization; avoids hazardous reagents; reduces waste. google.com |

Purification and Isolation Techniques for High-Purity Tribromoanilines on Research Scale

The isolation and purification of tribromoanilines from a reaction mixture are critical steps to obtain a product of high purity for research and further applications. The specific techniques employed depend on the scale of the reaction and the nature of the impurities present.

On a research scale, the purification of a crude tribromoaniline precipitate typically begins with simple washing procedures. The solid is often washed with copious amounts of water to remove water-soluble impurities such as the acid catalyst (e.g., acetic acid) and inorganic salts or byproducts like hydrogen bromide. youtube.com

The primary method for purifying the crude solid product is recrystallization. youtube.comscribd.com This technique relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. For tribromoanilines, 90% ethyl alcohol is a commonly used recrystallization solvent. youtube.com The process involves dissolving the crude solid in a minimum amount of hot ethanol (B145695) and then allowing the solution to cool slowly. As the solution cools, the solubility of the tribromoaniline decreases, causing it to crystallize out of the solution, often as fine, white, needle-shaped crystals, while the impurities remain dissolved in the cold solvent. youtube.com The pure crystals are then collected by vacuum filtration.

For achieving very high purity or for separating a mixture of different bromoaniline isomers (which is essential when selective bromination does not yield a single product), chromatographic methods are employed. sielc.comgoogle.com High-Performance Liquid Chromatography (HPLC) is an analytical technique used to assess the purity of the final product and can be adapted for preparative separation. sielc.comgoogle.com For larger-scale separation of isomers on a research scale, column chromatography is the preferred method.

| Technique | Purpose | Description | Common Solvents/Materials |

|---|---|---|---|

| Aqueous Wash | Removal of water-soluble impurities | The crude solid is washed with distilled water to remove acids and inorganic salts. youtube.com | Distilled Water |

| Recrystallization | Primary purification of the solid product | The compound is dissolved in a hot solvent and crystallized upon slow cooling to exclude impurities. scribd.com | Ethyl Alcohol, Ethanol youtube.com |

| Column Chromatography | Separation of isomers and high-purity isolation | The mixture is separated based on differential adsorption of components to a stationary phase. | Silica gel (stationary phase), various organic solvent mixtures (mobile phase) |

| HPLC | Purity analysis and preparative separation | High-resolution separation based on partitioning between a stationary and a liquid mobile phase. sielc.com | Reverse-phase columns with acetonitrile (B52724)/water mobile phases are common. sielc.com |

Chemical Reactivity and Transformation Mechanisms of 2,4,5 Tribromoaniline

Reactivity of the Amino Functional Group

The lone pair of electrons on the nitrogen atom of the amino group makes it a key center of reactivity. It can act as a nucleophile and is central to various synthetic transformations, including acylation, diazotization, and the formation of heterocyclic structures.

The amino group in tribromoanilines can undergo reactions such as acylation. This is a common strategy to modify the properties of the aniline (B41778) or to protect the amino group. For instance, the reaction of anilines with acylating agents like acetic anhydride (B1165640) leads to the formation of an amide (acetanilide). This transformation is crucial because the resulting acetamido group is less activating than the amino group, which allows for more controlled subsequent reactions on the aromatic ring. askfilo.combyjus.com While the primary amino group is nucleophilic, its reactivity can be tempered by the electron-withdrawing effects of the three bromine atoms on the ring.

A relevant example, although involving a different isomer, is the synthesis of N-aroyl-N'- (2,4,6-tribromophenyl)thioureas. scite.ai In these reactions, 2,4,6-tribromoaniline (B120722) is reacted with aroyl isothiocyanates to form the corresponding thiourea (B124793) derivatives. scite.ai This demonstrates the capability of the amino group in highly brominated anilines to participate in acylation-type reactions.

Another critical application of acylation, specifically acetylation, is to control the reactivity in electrophilic aromatic substitution. allrounder.aiksu.edu.sa The strong activating effect of the –NH₂ group can lead to multiple substitutions, but converting it to an acetamido group (–NHCOCH₃) moderates this reactivity, enabling monosubstitution. askfilo.comksu.edu.sa The original amino group can then be regenerated by hydrolysis of the amide. allrounder.aiksu.edu.sa

Primary aromatic amines like 2,4,5-tribromoaniline can be converted into arenediazonium salts (Ar-N₂⁺) through a process called diazotization. libretexts.orglkouniv.ac.in This reaction is typically carried out at low temperatures using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). lkouniv.ac.inuni-muenchen.de The resulting diazonium group is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles. libretexts.org

Subsequent transformations of the diazonium salt are of great synthetic utility:

Sandmeyer-type Reactions : These reactions involve the replacement of the diazonium group with a halide (–Cl, –Br) or a cyano group (–CN) using a copper(I) salt as a catalyst. lkouniv.ac.inwikipedia.orgegyankosh.ac.in For example, reacting an arenediazonium salt with cuprous bromide (CuBr) introduces a bromine atom onto the aromatic ring. wikipedia.orgegyankosh.ac.in Aryl iodides can be formed by reaction with potassium iodide, and fluorides can be introduced via the Balz–Schiemann reaction. lkouniv.ac.inegyankosh.ac.in

Deamination : This process involves the replacement of the diazonium group with a hydrogen atom, effectively removing the original amino group. lkouniv.ac.in Common reagents for this transformation include hypophosphorous acid (H₃PO₂) and ethanol (B145695) (C₂H₅OH). lkouniv.ac.inwikipedia.orgtestbook.com Deamination is particularly useful for synthesizing aromatic compounds with substitution patterns that are not achievable through direct electrophilic substitution. egyankosh.ac.inbrainly.in For example, the deamination of 2,4,6-tribromoaniline yields 1,3,5-tribromobenzene, a product that cannot be formed by the direct bromination of benzene (B151609). lkouniv.ac.inwikipedia.orgbrainly.in Similarly, the diazotization of 3,4,5-tribromoaniline (B1304853) followed by reduction with H₃PO₂ results in 1,2,3-tribromobenzene. askfilo.comvedantu.com

| Starting Material (Isomer) | Reagents | Product | Reaction Type |

| 2,4,6-Tribromoaniline | 1. NaNO₂, HCl2. C₂H₅OH | 1,3,5-Tribromobenzene | Deamination lkouniv.ac.inwikipedia.orgtestbook.com |

| 3,4,5-Tribromoaniline | 1. Diazotization2. H₃PO₂ | 1,2,3-Tribromobenzene | Deamination askfilo.comvedantu.com |

| General Arenediazonium Salt | CuBr | Aryl Bromide | Sandmeyer Reaction wikipedia.orgegyankosh.ac.in |

| General Arenediazonium Salt | CuCl | Aryl Chloride | Sandmeyer Reaction wikipedia.orgegyankosh.ac.in |

| General Arenediazonium Salt | CuCN | Aryl Cyanide (Benzonitrile) | Sandmeyer Reaction wikipedia.orgegyankosh.ac.in |

| General Arenediazonium Salt | KI | Aryl Iodide | Halogen Exchange egyankosh.ac.in |

The amino group of anilines is a key functional group for the synthesis of nitrogen-containing heterocyclic compounds. Benzothiazoles, for example, are an important class of heterocycles with various applications. nih.govnih.gov The synthesis of benzothiazole (B30560) derivatives often involves the condensation of an ortho-aminothiophenol with reagents like aldehydes, carboxylic acids, or acyl chlorides. researchgate.netorganic-chemistry.org

For a precursor like 2,4,5-tribromoaniline to be used in such a synthesis, a thiol (–SH) group would need to be present at an adjacent position on the ring (the C6 position). More direct, one-pot methods have also been developed. One such method involves the reaction of anilines with an aryl isothiocyanate, followed by oxidative cyclization to form a 2-aminobenzothiazole (B30445) derivative. researchgate.net Another modern approach is a three-component reaction where an o-iodoaniline, potassium sulfide (B99878) (K₂S), and dimethyl sulfoxide (B87167) (DMSO) react to form a benzothiazole. organic-chemistry.org These methods highlight the potential for 2,4,5-tribromoaniline to serve as a building block for complex heterocyclic systems, provided the necessary reaction partners and conditions are employed.

Electrophilic Aromatic Substitution on the Tribrominated Ring

The benzene ring of 2,4,5-tribromoaniline is subject to the conflicting electronic effects of the activating amino group and the deactivating bromine atoms. The –NH₂ group is strongly activating and ortho-, para-directing, meaning it increases the electron density at the positions ortho and para to it (positions 2, 4, and 6). vedantu.combyjus.com Conversely, the bromine atoms are deactivating due to their inductive electron withdrawal but are also ortho-, para-directing.

| Substituent | Effect on Ring Reactivity | Directing Influence |

| -NH₂ (Amino) | Strongly Activating | Ortho, Para vedantu.combyjus.com |

| -Br (Bromo) | Deactivating | Ortho, Para |

| -NH₃⁺ (Anilinium) | Strongly Deactivating | Meta byjus.comvaia.com |

Aniline itself reacts readily with bromine water to produce 2,4,6-tribromoaniline, as the amino group strongly activates the ortho and para positions. allrounder.ailibretexts.org In 2,4,5-tribromoaniline, positions 2, 4, and 5 are already occupied by bromine atoms. The amino group at position 1 directs further substitution to its remaining ortho (position 6) and para (position 4) positions. Since position 4 is already brominated, the only available activated position for further electrophilic attack is position 6.

Therefore, further bromination of 2,4,5-tribromoaniline is expected to yield 2,4,5,6-tetrabromoaniline. However, the reaction would likely be slower than the initial bromination of aniline due to the deactivating effect of the three existing bromine atoms and increased steric hindrance.

The nitration and sulfonation of anilines are complicated by the basicity of the amino group. In the strongly acidic conditions required for these reactions (e.g., a mixture of concentrated nitric and sulfuric acids for nitration), the amino group is protonated to form the anilinium ion (–NH₃⁺). byjus.comvaia.com The anilinium ion is strongly deactivating and a meta-director. ksu.edu.savaia.comdoubtnut.com This often results in the formation of significant amounts of the meta-substituted product, which is not typically seen in other electrophilic substitutions of aniline. ksu.edu.sabyjus.com

For 2,4,5-tribromoaniline, the ring is already significantly deactivated by the three bromine atoms. The additional deactivation from the formation of the anilinium ion would make further electrophilic substitution, such as nitration or sulfonation, extremely challenging.

To overcome this issue and achieve substitution at the para-position (or the available ortho-position), a protection strategy is often employed. The amino group is first acylated, for example, with acetic anhydride, to form an acetamido group (–NHCOCH₃). byjus.comallrounder.aiksu.edu.sa This group is still activating and ortho-, para-directing but is much less basic and less strongly activating than the –NH₂ group. askfilo.com This allows for a more controlled nitration or sulfonation, followed by the removal of the acetyl protecting group via hydrolysis to restore the amino group. allrounder.aiksu.edu.sa In the case of 2,4,5-tribromoaniline, this protection strategy would direct the incoming electrophile (e.g., –NO₂ or –SO₃H) to the C6 position.

Nucleophilic Aromatic Substitution (SNAr) and Cross-Coupling Reactions

2,4,5-Tribromoaniline serves as a key substrate for a variety of chemical transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse and complex molecules. ccspublishing.org.cn

Direct Substitution of Bromine Atoms by Various Nucleophiles

The bromine atoms on the 2,4,5-tribromoaniline ring can be displaced by a range of nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. The reactivity of the aromatic ring is enhanced by the presence of the electron-donating amino group and the three bromine atoms. These reactions typically proceed via an addition-elimination mechanism, where the nucleophile attacks the aromatic ring to form a Meisenheimer complex, followed by the departure of a bromide ion. nih.govfrontiersin.org The rate and success of these substitutions are influenced by the nature of the nucleophile, the solvent, and the reaction conditions. nih.gov For instance, strong nucleophiles in polar aprotic solvents generally facilitate the reaction.

It's important to note that the position of substitution can be influenced by the reaction conditions and the directing effects of the amino and bromo substituents. The amino group strongly activates the ortho and para positions, influencing the regioselectivity of the substitution. allrounder.ai

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 2,4,5-tribromoaniline is a valuable substrate in this context. researchgate.netresearchgate.net The bromine atoms provide reactive sites for these transformations.

Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound, such as a boronic acid, with an aryl halide in the presence of a palladium catalyst and a base. libretexts.orglibretexts.org This reaction is widely used to form biaryl compounds. pressbooks.pub Studies have shown the successful use of 2,4,5-tribromoaniline in Suzuki reactions with various aryl boronic acids to synthesize mono-, bis-, and tris-arylsubstituted aniline derivatives. researchgate.net The reactivity of the C-Br bonds can sometimes be controlled to achieve selective mono- or di-substitution. researchgate.net

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a versatile method for C-C bond formation and can be applied to substrates like 2,4,5-tribromoaniline to introduce alkenyl groups. The reaction typically follows a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

Sonogashira Reaction: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes. libretexts.org 2,4,5-Tribromoaniline can be employed in Sonogashira couplings to introduce alkynyl moieties onto the aromatic ring. st-andrews.ac.uk The relative reactivity of the different bromine atoms can allow for selective coupling reactions. wikipedia.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides and amines. libretexts.orgorganic-chemistry.org This reaction has become a cornerstone of modern organic synthesis for the preparation of a wide array of aniline derivatives. youtube.com 2,4,5-Tribromoaniline can be coupled with various primary and secondary amines using this methodology to generate more complex substituted anilines. nih.gov The choice of phosphine (B1218219) ligand is often crucial for the success and efficiency of these reactions. youtube.com

Mechanistic Investigations of SNAr and Organometallic Coupling Pathways

SNAr Mechanisms: The classical mechanism for SNAr reactions involves a two-step addition-elimination pathway through a discrete Meisenheimer intermediate. strath.ac.ukacs.org However, recent computational and kinetic isotope effect studies suggest that some SNAr reactions may proceed through a concerted mechanism, where bond formation and bond breaking occur in a single transition state. strath.ac.ukchemrxiv.org The operative mechanism can be influenced by factors such as the electron-richness of the aromatic substrate and the nature of the nucleophile and leaving group. strath.ac.ukchemrxiv.org For aniline derivatives, the electron-donating amino group can influence the stability of intermediates and transition states, thereby affecting the reaction pathway. nih.gov

Organometallic Coupling Mechanisms: Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving three key steps: libretexts.orgfiveable.me

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 2,4,5-tribromoaniline) to form a Pd(II) intermediate. libretexts.orguwindsor.ca This is often the rate-determining step. uwindsor.ca

Transmetalation (for Suzuki, Sonogashira): The organic group from the organometallic reagent (e.g., organoboron in Suzuki, organocopper in Sonogashira) is transferred to the palladium center, displacing the halide. libretexts.orgfiveable.me

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgfiveable.me

In the Heck reaction , the mechanism involves oxidative addition, followed by migratory insertion of the alkene into the Pd-C bond, and then β-hydride elimination to form the substituted alkene product. wikipedia.orglibretexts.org For Buchwald-Hartwig amination , after oxidative addition, the amine coordinates to the palladium, and subsequent deprotonation and reductive elimination form the C-N bond. libretexts.orgyoutube.com

The efficiency and selectivity of these catalytic cycles are highly dependent on the choice of palladium precursor, ligands, base, and solvent. rsc.org

Reductive Dehalogenation Methodologies for Brominated Anilines

Reductive dehalogenation is a crucial transformation for removing halogen atoms from aromatic rings. For brominated anilines like 2,4,5-tribromoaniline, this process can lead to the formation of aniline or partially debrominated products. Various methods have been developed for this purpose, often employing transition metal catalysts or reducing agents.

Palladium-catalyzed reactions, often in the presence of a hydrogen source, are effective for dehalogenation. organic-chemistry.org For instance, palladium on carbon (Pd/C) with hydrogen gas or a hydrogen donor like ammonium (B1175870) formate (B1220265) can be used. The selectivity of dehalogenation, meaning which bromine atom is removed, can sometimes be controlled by the reaction conditions.

Other reductive methods can involve the use of reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride, although these may also reduce other functional groups present in the molecule.

Advanced Spectroscopic and Structural Elucidation Methodologies for Tribromoanilines

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic environments of atomic nuclei such as ¹H, ¹³C, and ¹⁵N, NMR provides a detailed map of the molecular framework.

A combination of proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR spectroscopy offers a powerful toolkit for the definitive structural assignment of 2,4,5-tribromoaniline.

¹H NMR: The proton NMR spectrum provides direct evidence for the substitution pattern. For 2,4,5-tribromoaniline, the aromatic region is of particular interest. Due to the substitution pattern, the two remaining aromatic protons at positions C-3 and C-6 are not adjacent to any other protons, resulting in their appearance as distinct singlets. Research on the synthesis of 2,4,5-tribromoaniline from 2,5-dibromoaniline (B181072) confirmed its structure via ¹H NMR, which showed three singlets corresponding to the amino protons and the two isolated aromatic protons. umich.educhemicalbook.com The asymmetric nature of this isomer leads to a more complex spectrum compared to a highly symmetric isomer like 2,4,6-tribromoaniline (B120722), which would show fewer signals. brainly.com

¹³C NMR: Due to the lack of symmetry in the 2,4,5-isomer, the ¹³C NMR spectrum is expected to show six distinct signals for the aromatic carbons, one for each unique carbon environment. The chemical shifts are significantly influenced by the attached substituents. Carbons bonded to the highly electronegative bromine atoms (C-2, C-4, C-5) are deshielded and appear downfield. The carbon attached to the amino group (C-1) also has a characteristic shift, while the carbons bonded to hydrogen (C-3, C-6) appear in the most upfield region of the aromatic spectrum. This detailed information allows for the complete assignment of the carbon skeleton.

¹⁵N NMR: While less common, ¹⁵N NMR spectroscopy can provide valuable information about the electronic environment of the nitrogen atom in the amino group. The chemical shift of the ¹⁵N nucleus in aniline (B41778) derivatives is sensitive to the electronic effects of the ring substituents. The three electron-withdrawing bromine atoms in 2,4,5-tribromoaniline would be expected to deshield the nitrogen nucleus, shifting its resonance downfield compared to unsubstituted aniline.

Table 1: Summary of ¹H and Expected ¹³C NMR Data for 2,4,5-Tribromoaniline

| Nucleus | Position | Observed/Expected Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | -NH₂ | 4.13 umich.edu | Singlet (broad) | Chemical shift can vary with solvent and concentration. |

| H-3 | 6.98 umich.edu | Singlet | Isolated aromatic proton. | |

| H-6 | 7.57 umich.edu | Singlet | Isolated aromatic proton, deshielded relative to H-3. | |

| ¹³C | C-1 | Expected ~140-145 | Singlet | Carbon attached to the amino group. |

| C-2 | Expected ~110-120 | Singlet | Carbon attached to bromine. | |

| C-3 | Expected ~125-135 | Singlet | Carbon attached to hydrogen. | |

| C-4 | Expected ~115-125 | Singlet | Carbon attached to bromine. | |

| C-5 | Expected ~115-125 | Singlet | Carbon attached to bromine. | |

| C-6 | Expected ~130-140 | Singlet | Carbon attached to hydrogen. |

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are crucial for unambiguously confirming the complex structures of substituted aromatics by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For 2,4,5-tribromoaniline, a COSY spectrum would be expected to show no cross-peaks between the aromatic signals at 6.98 and 7.57 ppm, confirming that these protons are not coupled and thus validating their structural isolation.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached heteronuclei, typically ¹³C. An HSQC experiment would definitively link the proton signal at 6.98 ppm to its corresponding carbon (C-3) and the proton signal at 7.57 ppm to C-6.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D NMR technique for mapping the carbon skeleton. It detects longer-range couplings (typically over 2-3 bonds) between protons and carbons. For 2,4,5-tribromoaniline, key correlations would include:

The proton at C-3 showing correlations to the carbons at C-1, C-2, C-4, and C-5.

The proton at C-6 showing correlations to the carbons at C-1, C-2, C-4, and C-5.

The amino protons showing correlations to C-1 and C-2. These correlations provide an undeniable confirmation of the 2,4,5-substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies nuclei that are close in space. This can be used to study the conformation of the molecule, for instance, by observing correlations between the amino protons and the proton at the C-6 position.

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceuticals. Solid-state NMR (ssNMR) is a premier technique for characterizing these different forms, as nuclei in different crystal lattices experience distinct local magnetic environments, leading to different chemical shifts. nih.gov

While specific ssNMR studies on 2,4,5-tribromoaniline polymorphs are not prevalent in the literature, the methodology is well-established. High-resolution spectra of solid samples can be obtained using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS). mdpi.com If 2,4,5-tribromoaniline were to exhibit polymorphism, each form would produce a unique ¹³C and ¹⁵N CP/MAS spectrum, acting as a "fingerprint" for that specific polymorph. nih.gov This is because the chemical shifts are highly sensitive to subtle changes in molecular conformation and intermolecular packing within the crystal. nih.gov Furthermore, advanced 2D solid-state experiments could probe intermolecular contacts, providing deeper insight into the crystal packing arrangements that define each polymorphic form.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are complementary and provide a characteristic "fingerprint" that is highly useful for identifying functional groups and confirming molecular structure. canterbury.ac.nz

The vibrational spectrum of 2,4,5-tribromoaniline is dominated by bands arising from the aniline backbone and the C-Br bonds.

Amino (-NH₂) Group Vibrations: The amino group gives rise to several characteristic bands. The asymmetric and symmetric N-H stretching vibrations are typically observed in the high-frequency region of 3300-3500 cm⁻¹. The N-H bending or "scissoring" mode usually appears around 1600-1630 cm⁻¹.

Aromatic Ring Vibrations: The spectrum also contains bands from the benzene (B151609) ring itself. These include C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the ring, which typically occur in the 1400-1600 cm⁻¹ range.

Table 2: Characteristic Vibrational Bands for 2,4,5-Tribromoaniline

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Type |

| Asymmetric & Symmetric Stretch | -NH₂ (Amino) | 3300 - 3500 | IR / Raman |

| Scissoring (Bending) | -NH₂ (Amino) | 1600 - 1630 | IR / Raman |

| Stretch | Aromatic C-H | ~3050 - 3100 | IR / Raman |

| Ring Stretch | Aromatic C=C | 1400 - 1600 | IR / Raman |

| Stretch | C-Br (Bromo) | 550 - 650 | IR / Raman |

While experimental spectra provide the raw data, assigning each observed band to a specific molecular motion can be challenging, especially in the complex fingerprint region. Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers a powerful solution. nih.gov

The standard approach involves calculating the optimized molecular geometry of 2,4,5-tribromoaniline and then performing a vibrational frequency calculation. rsc.org This yields a set of theoretical vibrational frequencies and their corresponding IR and Raman intensities. These calculated spectra can be compared directly with experimental data. The primary benefit of this method is that each calculated frequency is associated with a specific, visualized atomic motion (e.g., C-Br stretch, N-H bend, ring torsion). This allows for an unambiguous and highly accurate assignment of the experimental spectrum, resolving ambiguities that arise from overlapping bands. canterbury.ac.nz This computational approach is also invaluable for conformational analysis, such as investigating the rotational barrier of the amino group and its influence on the vibrational spectrum.

Mass Spectrometry (MS) Techniques in Purity and Structural Confirmation

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structure of compounds. For 2,4,5-Tribromoaniline, with a molecular formula of C₆H₄Br₃N, these methods provide definitive data for its identification and purity assessment.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which is crucial for determining its elemental composition. Unlike low-resolution mass spectrometry that provides a nominal mass, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.

For 2,4,5-Tribromoaniline, HRMS would be used to verify its elemental composition of C₆H₄Br₃N. The presence of three bromine atoms creates a distinct isotopic pattern due to the nearly equal natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br). The theoretical exact mass is calculated using the most abundant isotopes of each element. An experimental HRMS measurement matching this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the chemical formula.

Table 1: Theoretical Mass Data for 2,4,5-Tribromoaniline

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄Br₃N |

| Nominal Mass | 327 g/mol |

| Monoisotopic Mass | 326.78939 Da |

| Chemical Composition | C: 21.85%H: 1.22%Br: 72.70%N: 4.25% |

This table presents theoretical values. HRMS would experimentally confirm the monoisotopic mass.

In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is a unique fingerprint that helps in elucidating the molecule's structure. For 2,4,5-Tribromoaniline, electron ionization (EI) would likely cause predictable bond cleavages.

The analysis would reveal a prominent molecular ion peak cluster corresponding to the intact molecule, showing the characteristic isotopic pattern of three bromine atoms. Key fragmentation pathways would likely involve the sequential loss of bromine atoms (Br) or hydrogen bromide (HBr) from the aromatic ring. The relative abundance of these fragment ions helps differentiate it from its isomers, such as 2,4,6-Tribromoaniline, which may exhibit different fragmentation efficiencies due to the varying positions of the bromine atoms.

Table 2: Hypothetical Fragmentation Data for 2,4,5-Tribromoaniline

| Ion | Description |

|---|---|

| [M]⁺ | Molecular ion |

| [M-Br]⁺ | Loss of one bromine atom |

| [M-HBr]⁺ | Loss of hydrogen bromide |

| [M-2Br]⁺ | Loss of two bromine atoms |

| [C₆H₄N]⁺ | Aniline fragment after loss of all bromine |

This table shows plausible fragmentation pathways. Actual mass spectra would be required to confirm the m/z values and relative intensities.

Tandem Mass Spectrometry (MS/MS) is a powerful technique for identifying specific compounds within a complex mixture without extensive sample cleanup. This method involves multiple stages of mass analysis. First, the molecular ion corresponding to 2,4,5-Tribromoaniline would be selectively isolated from other components in the mixture. This isolated ion is then fragmented, and its specific fragment ions are analyzed.

This technique is particularly valuable for distinguishing between isomers. Even if 2,4,5-Tribromoaniline and 2,4,6-Tribromoaniline are present in the same sample and have the same molecular weight, their fragmentation patterns in an MS/MS experiment would differ. This allows for the unambiguous detection and quantification of 2,4,5-Tribromoaniline in complex matrices such as environmental samples or in the presence of reaction byproducts.

X-ray Crystallography and Diffraction Studies

X-ray diffraction techniques provide definitive information about the solid-state structure of a crystalline material, including the arrangement of atoms in the crystal lattice and the nature of intermolecular interactions.

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the precise three-dimensional structure of a molecule. If a suitable single crystal of 2,4,5-Tribromoaniline could be grown, SCXRD analysis would provide a complete structural solution.

This analysis would confirm the substitution pattern of the bromine atoms and the amino group on the benzene ring. Furthermore, it would reveal critical details about the crystal packing, including how individual molecules arrange themselves in the unit cell. Key insights would be gained into the intermolecular forces that govern the crystal structure, such as:

Hydrogen Bonding: The amine (-NH₂) group can act as a hydrogen bond donor, potentially forming N-H···N or N-H···Br interactions with neighboring molecules.

Halogen Bonding: The bromine atoms can act as electrophilic halogen bond donors, interacting with nucleophilic sites on adjacent molecules.

These interactions dictate the material's bulk properties, such as its melting point (reported as 80-81°C) and solubility.

Table 3: Potential Crystallographic Data from SCXRD for 2,4,5-Tribromoaniline

| Parameter | Information Yielded |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | Symmetry of the unit cell |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and angles of the unit cell |

| Molecules per Unit Cell (Z) | Number of molecules in one unit cell |

| Bond Lengths & Angles | Precise intramolecular distances and angles |

| Intermolecular Interactions | Details of hydrogen and halogen bonding |

This table indicates the type of data that would be obtained from an SCXRD experiment. Specific values are not available in the searched literature.

Powder X-ray Diffraction (PXRD) is used to analyze a bulk powder sample of a crystalline material. It is an essential tool for studying polymorphism—the ability of a compound to exist in multiple crystal forms. Each polymorph has a unique crystal lattice and will, therefore, produce a distinct PXRD pattern, which serves as a unique "fingerprint."

A PXRD analysis of a bulk sample of 2,4,5-Tribromoaniline would be used to:

Identify the crystalline phase: By comparing the experimental pattern to a reference pattern (ideally one calculated from single-crystal data), the specific polymorph can be identified.

Assess sample purity: The presence of sharp peaks indicates a crystalline material, while a broad halo might suggest the presence of an amorphous component. The presence of unexpected peaks would indicate a mixture of polymorphs or the presence of crystalline impurities.

Monitor phase transformations: PXRD can be used to study how the crystal structure changes under different conditions, such as temperature or humidity.

While different crystal packing arrangements for 2,4,5-tribromoaniline have been suggested to explain its physical properties compared to its isomers, specific PXRD patterns are not currently available in the literature.

Theoretical and Computational Chemistry Studies of Tribromoanilines

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic and geometric properties of 2,4,5-tribromoaniline. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Reactivity Predictions

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of many-particle systems, including molecules like 2,4,5-tribromoaniline. asianpubs.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally efficient yet accurate approach to predict molecular properties.

Electronic Structure and Geometry Optimization: DFT calculations, particularly using the B3LYP hybrid functional with basis sets like 6-311++G(d,p), have been successfully used to optimize the molecular geometry of halogenated anilines. asianpubs.orgresearchgate.net These calculations determine the most stable arrangement of atoms in the molecule by finding the minimum energy conformation. The presence of three bromine atoms on the aniline (B41778) ring significantly influences the electronic distribution and geometry.

Reactivity Predictions (HOMO-LUMO Gaps and Electrostatic Potential Maps): The reactivity of a molecule can be elucidated through the analysis of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. irjweb.comnih.gov A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. researchgate.netresearchgate.net These maps are invaluable for predicting how a molecule will interact with other chemical species. researchgate.net The color-coding on an MEP map indicates regions of positive and negative electrostatic potential, which correspond to electrophilic and nucleophilic sites, respectively. researchgate.net For halogenated compounds, the MEP can reveal the presence of a "sigma-hole," a region of positive electrostatic potential on the halogen atom, which can participate in halogen bonding. nih.gov

| Computational Parameter | Significance for 2,4,5-Tribromoaniline |

| Geometry Optimization | Predicts the most stable 3D structure, including bond lengths and angles, influenced by the bulky bromine atoms. |

| HOMO Energy | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | A key descriptor of chemical reactivity, stability, and polarizability. nih.gov |

| Electrostatic Potential Map | Visualizes charge distribution, identifying sites for electrophilic and nucleophilic attack and potential for intermolecular interactions like hydrogen and halogen bonding. researchgate.netresearchgate.net |

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) for Experimental Validation

Quantum chemical calculations are instrumental in predicting spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

Vibrational Frequencies: DFT calculations, specifically at the B3LYP/6-311++G(d,p) level of theory, have been shown to provide vibrational frequencies for haloaniline derivatives that are in good agreement with experimental FT-IR and FT-Raman spectra. asianpubs.org Scaling factors are often applied to the calculated frequencies to improve the correlation with experimental values. asianpubs.org For instance, a scaling factor of 0.952 has been used for N-H stretching vibrations and 0.981 for other bonds like C-N and C-Br. asianpubs.org These calculations aid in the assignment of vibrational modes observed in the experimental spectra. asianpubs.org

NMR Chemical Shifts: Theoretical calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts. pdx.edu However, the accuracy of these predictions for complex molecules can be influenced by factors like solvent and concentration. pdx.edu For substituted anilines, the chemical shifts of the aromatic protons are sensitive to the electronic effects of the substituents. In the case of 2,4,5-tribromoaniline, the asymmetric substitution pattern would be expected to produce a complex ¹H NMR spectrum, unlike the more symmetric 2,4,6-tribromoaniline (B120722) which shows a simpler pattern. brainly.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules and their interactions with their environment.

Conformational Analysis and Torsional Barriers of Halogenated Anilines

Conformational analysis of halogenated anilines involves studying the different spatial arrangements of the atoms that can be interconverted by rotation around single bonds. A key aspect is the inversion barrier of the amino group (-NH₂). The size and electronic properties of the halogen substituents can significantly affect this barrier. researchgate.netkfupm.edu.sa For instance, in 2,4,6-trichloroaniline (B165571) and 2,4,6-tribromoaniline, the inversion barrier is predicted to be significantly lower than in aniline itself, which is attributed to the steric and electronic effects of the ortho-halogen substituents. kfupm.edu.sa The study of torsional barriers, such as the rotation of the amino group, provides information about the flexibility of the molecule. researchgate.net

Intermolecular Interactions in Crystalline and Solution States (e.g., N-H···Br hydrogen bonding)

The bromine and nitrogen atoms in 2,4,5-tribromoaniline can participate in various intermolecular interactions that govern its properties in the solid and solution phases.

N-H···Br Hydrogen Bonding: The amino group can act as a hydrogen bond donor, forming N-H···Br hydrogen bonds with the bromine atoms of neighboring molecules. rsc.org Hydrogen bonding is a relatively strong intermolecular force that influences physical properties such as melting and boiling points. ibchem.com The presence of three bromine atoms increases the molecular weight and enhances intermolecular forces, likely leading to a higher melting point compared to unsubstituted aniline.

Frontier Molecular Orbital (FMO) Theory and Global Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. numberanalytics.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). numberanalytics.comlibretexts.org

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify a molecule's reactivity. These descriptors provide insight into the stability and chemical behavior of the molecule. rsc.org

Common Global Reactivity Descriptors:

| Descriptor | Symbol | Formula | Significance |

| Electronegativity | χ | - (EHOMO + ELUMO) / 2 | Measures the ability of a molecule to attract electrons. rsc.org |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | The negative of electronegativity; relates to the escaping tendency of electrons. rsc.org |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution or charge transfer. A harder molecule is less reactive. rsc.org |

| Chemical Softness | S | 1 / (2η) | The reciprocal of hardness; a softer molecule is more reactive. rsc.org |

| Electrophilicity Index | ω | μ² / (2η) | Measures the propensity of a species to accept electrons. rsc.org |

Analysis of HOMO-LUMO Energy Gaps and Their Correlation with Reactivity

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more polarizable and reactive, as less energy is needed for electronic transitions. researchgate.netwuxiapptec.com

Molecular Electrostatic Potential (MEP) Maps for Identifying Reactive Sites

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the total electrostatic potential on the surface of a molecule. wolfram.com They are invaluable for identifying reactive sites by showing the regions of charge distribution. researchgate.netwalisongo.ac.id In an MEP map, different colors represent different values of electrostatic potential:

Red and Yellow: Regions of negative potential, rich in electrons. These sites are susceptible to electrophilic attack. researchgate.net

Blue: Regions of positive potential, which are electron-poor. These sites are prone to nucleophilic attack. researchgate.net

Green: Regions of neutral or near-zero potential. wolfram.com

For 2,4,5-tribromoaniline, an MEP map would reveal the molecule's reactive centers. The amino group (-NH₂) is an electron-donating group, which would increase the electron density on the aromatic ring, particularly at the ortho and para positions relative to it. However, the three bromine atoms are strongly electron-withdrawing. The resulting MEP map would show a complex potential distribution. Negative potential would likely be concentrated around the nitrogen atom of the amino group due to its lone pair of electrons, and also on the bromine atoms. The hydrogen atoms of the amino group and the carbon atoms attached to the electronegative bromine atoms would likely exhibit positive potential. researchgate.netwalisongo.ac.id These maps help predict how 2,4,5-tribromoaniline will interact with other reagents in electrophilic or nucleophilic substitution reactions.

Reaction Mechanism Elucidation Through Computational Methods

Computational chemistry offers a suite of methods to elucidate complex reaction mechanisms, providing insights into the step-by-step transformation of reactants into products. walisongo.ac.id These methods allow for the characterization of stable intermediates and, crucially, the high-energy transition states that connect them. mcmaster.catau.ac.il

Transition State Search and Reaction Path Analysis

A key goal in mechanistic studies is to locate the transition state (TS), which is a first-order saddle point on the potential energy surface—a maximum along the reaction coordinate and a minimum in all other degrees of freedom. mcmaster.catau.ac.il Various algorithms, such as the Berny algorithm or synchronous transit-guided quasi-Newton (QST2/QST3) methods, are used to locate these TS structures. tau.ac.il

Once a transition state is found, its structure provides vital information about the bond-breaking and bond-forming processes occurring during the reaction. umich.edu To confirm that a located TS connects the desired reactants and products, a reaction path analysis is performed. The Intrinsic Reaction Coordinate (IRC) is the minimum energy path that links the reactants to the products via the transition state. mcmaster.ca Calculating the IRC verifies the connection and reveals the detailed geometric changes that occur throughout the reaction. umich.edunih.gov These techniques can be applied to study reactions involving 2,4,5-tribromoaniline, such as its synthesis via bromination of aniline or its participation in subsequent substitution or coupling reactions.

Computational Studies of Catalytic Cycles Involving Tribromoaniline Transformations

Many important organic reactions involving substrates like 2,4,5-tribromoaniline are catalyzed by transition metals. Computational methods are essential for understanding the intricate mechanisms of these catalytic cycles. bris.ac.uk Such studies can model each elementary step of the cycle, including oxidative addition, transmetalation, reductive elimination, and ligand exchange. ananikovlab.ru

Applications of Tribromoanilines As Synthons in Advanced Organic Synthesis and Materials Science

Precursors in the Synthesis of Functional Polymers and Oligomers

Tribromoanilines are versatile precursors for creating functional polymers and oligomers. The strategic placement of bromine atoms and the reactive amino group allows for their incorporation into polymer backbones or as pendant groups, leading to materials with tailored electronic, thermal, and structural properties.

Monomers for Conducting Polymers and Advanced Polymeric Materials

While the use of 2,4,5-tribromoaniline in conducting polymers is not extensively documented in dedicated studies, the broader class of haloanilines is recognized for its potential in synthesizing these materials. chembk.com Conducting polymers, such as polyaniline, derive their properties from the conjugated π-electron systems along their backbone. The synthesis often involves the oxidative polymerization of aniline (B41778) monomers. nih.goviarjset.com

The incorporation of halogen substituents like bromine onto the aniline monomer can influence the polymerization process and the final properties of the polymer, such as solubility and conductivity. researchgate.net The synthesis of polyaniline and its derivatives can be achieved through chemical or electrochemical methods, where the aniline monomer is oxidized to form radical cations that subsequently couple to build the polymer chain. encyclopedia.pubresearchgate.net Although specific research on copolymers like poly(dibromoaniline-co-aniline)s using the 2,4,5-isomer is limited, the general principles of aniline polymerization provide a framework for its potential application. iarjset.com

Building Blocks for Flame-Retardant Materials

The high bromine content by mass makes tribromoanilines effective building blocks for flame-retardant materials. smolecule.com The mechanism of flame retardancy in halogenated compounds typically involves the release of halogen radicals at high temperatures, which can interrupt the radical chain reactions of combustion in the gas phase. While this article focuses on chemical integration, this underlying principle drives their use.

A notable example involves the isomer 2,4,6-tribromoaniline (B120722) , which has been used as a monomer to create advanced flame-retardant materials. In one study, it was a key reactant in the synthesis of Conjugated Microporous Polymer Hollow Nanospheres (CMPs-HNS). acs.orgnih.gov These nanospheres were designed to be incorporated into an epoxy resin (EP) matrix to enhance its fire resistance. researchgate.netacs.org

The synthesis was achieved via a Sonogashira-Hagihara cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This specific integration demonstrates how a tribromoaniline can be chemically built into a larger, functional polymer architecture.

Table 1: Chemical Integration of 2,4,6-Tribromoaniline in Flame-Retardant Polymer Synthesis

| Reactant 1 | Reactant 2 | Catalyst System | Reaction Type | Resulting Polymer Structure | Reference |

|---|

Role in Liquid Crystalline Polymer Architectures

The rigid structure of the brominated aromatic ring in tribromoanilines makes them potential candidates for inclusion in liquid crystalline polymers (LCPs). LCPs are materials that exhibit properties between those of a conventional liquid and a solid crystal. The rigid-rod nature of molecules based on phenyl rings contributes to the formation of these ordered, yet fluid, phases.

Research has shown the integration of the isomer 2,4,6-tribromoaniline into novel polymer structures with potential liquid crystalline properties. For instance, new bisphenol-based benzoxazines (specifically, BBA-bra) were synthesized using 2,4,6-tribromoaniline. iarjset.com The thermal curing of this monomer leads to a highly cross-linked polybenzoxazine network. The rigid, sterically hindered nature of the tribromoaniline unit influences the final polymer's thermal properties and structure. iarjset.comresearchgate.net

In another synthetic approach targeting rigid polymers, 2,4,6-tribromoaniline was used as a starting material to prepare a substituted biphenyl (B1667301) monomer, which was then polymerized via a Yamamoto coupling reaction to create a sterically congested poly(p-phenylene). nih.gov The rigidity of the resulting polymer chain, influenced by the ortho-substituents derived from the initial tribromoaniline structure, was a key finding of the study. nih.gov

Intermediates in the Synthesis of Complex Organic Molecules

The reactivity of the amino group and the bromine substituents makes 2,4,5-tribromoaniline and its isomers valuable intermediates in the multi-step synthesis of complex organic targets, including active pharmaceutical ingredients and agrochemicals.

Preparation of Pharmaceutical Intermediates